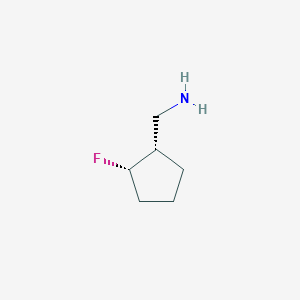![molecular formula C10H12ClNO B13329316 N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride can be synthesized through the reaction of N-methyl-N-[(2-methylphenyl)methyl]amine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of N-methyl-N-[(2-methylphenyl)methyl]amine and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is often purified through recrystallization or other suitable methods to achieve the required purity.
化学反应分析
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-[(2-methylphenyl)methyl]amine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
科学研究应用
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules.
相似化合物的比较
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-methylcarbamoyl chloride
- N-phenylcarbamoyl chloride
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other carbamoyl chlorides and allows for selective reactions and applications in organic synthesis.
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)7-12(2)10(11)13/h3-6H,7H2,1-2H3 |
InChI 键 |
YJCWUGPIEFCJDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


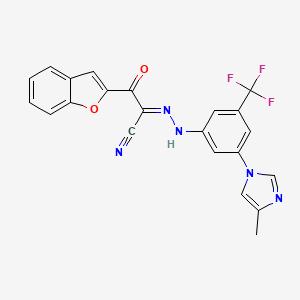
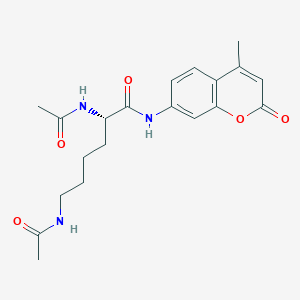
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
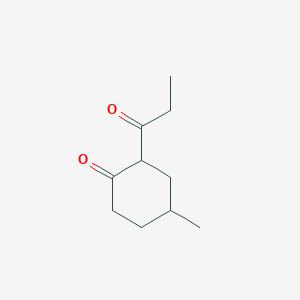
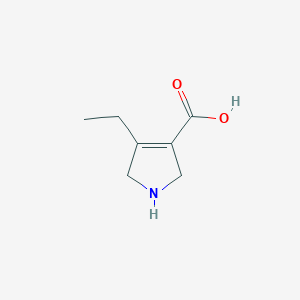
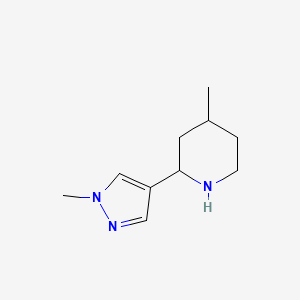
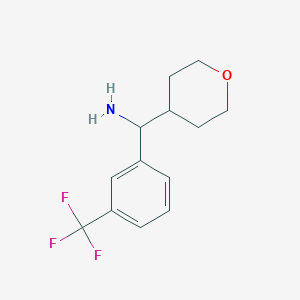
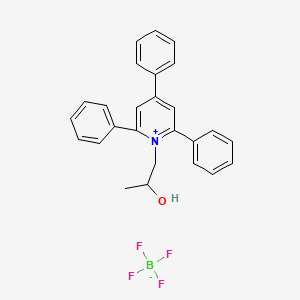
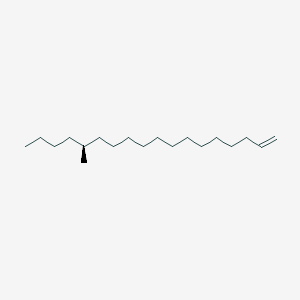
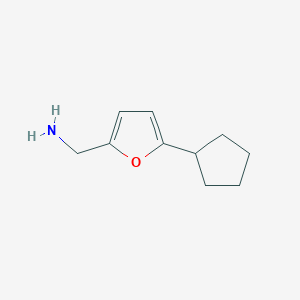
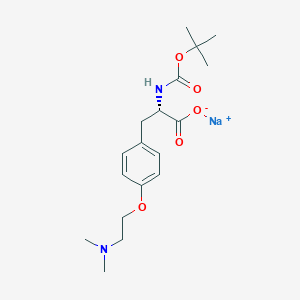
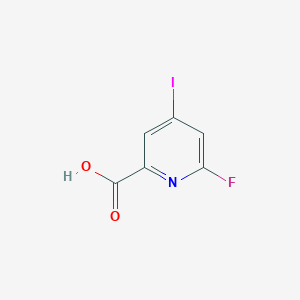
![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)
